2,4-dichloro-N-(4-{[(1-phenylcyclopropyl)methyl]carbamoyl}phenyl)benzamide
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Overview
Description
2,4-dichloro-N-(4-{[(1-phenylcyclopropyl)methyl]carbamoyl}phenyl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro groups, a phenylcyclopropyl moiety, and a benzamide core. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-{[(1-phenylcyclopropyl)methyl]carbamoyl}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 4-aminobenzamide in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-phenylcyclopropylmethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(4-{[(1-phenylcyclopropyl)methyl]carbamoyl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
2,4-dichloro-N-(4-{[(1-phenylcyclopropyl)methyl]carbamoyl}phenyl)benzamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-{[(1-phenylcyclopropyl)methyl]carbamoyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(4-phenoxyphenyl)benzamide
- 2,4-Dichloro-N-(4-nitrophenyl)benzamide
- 2,4-Dichloro-N-(1-methyl-3-phenylpropyl)benzamide
Uniqueness
2,4-dichloro-N-(4-{[(1-phenylcyclopropyl)methyl]carbamoyl}phenyl)benzamide is unique due to its specific structural features, such as the phenylcyclopropyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses.
Properties
IUPAC Name |
2,4-dichloro-N-[4-[(1-phenylcyclopropyl)methylcarbamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O2/c25-18-8-11-20(21(26)14-18)23(30)28-19-9-6-16(7-10-19)22(29)27-15-24(12-13-24)17-4-2-1-3-5-17/h1-11,14H,12-13,15H2,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFWLDBEYVJIAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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